molecular formula C20H26N6O3S B2826784 ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921859-07-6

ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Numéro de catalogue: B2826784
Numéro CAS: 921859-07-6
Poids moléculaire: 430.53
Clé InChI: BOTQXPPGPUANTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic organic molecule featuring a fused imidazo[2,1-c][1,2,4]triazole core linked to a p-tolyl group, a thioether-acetyl bridge, and a piperazine-carboxylate ester moiety. Key structural attributes include:

  • p-Tolyl substituent: Enhances lipophilicity and influences target binding.
  • Thioether-acetyl linker: Provides metabolic stability and conformational flexibility.
  • Piperazine-carboxylate ester: Modulates solubility and bioavailability.

Synthetic routes typically involve multi-step heterocyclic condensations, as seen in analogous compounds (e.g., imidazo-pyrazoles in ), employing catalysts like ZnCl₂ and PEPPSI-iPr for cross-coupling reactions . Characterization relies on NMR, LCMS, and IR spectroscopy .

Propriétés

IUPAC Name

ethyl 4-[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-3-29-20(28)24-10-8-23(9-11-24)17(27)14-30-19-22-21-18-25(12-13-26(18)19)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTQXPPGPUANTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

1. Chemical Structure and Synthesis

The molecular formula of ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is C20_{20}H26_{26}N6_{6}O3_{3}S, with a molecular weight of approximately 430.53 g/mol. The compound features an imidazo[2,1-c][1,2,4]triazole core structure known for its diverse biological activities.

Synthesis Process

The synthesis typically involves several steps:

  • Formation of the Imidazo[2,1-c][1,2,4]triazole Core : The initial reaction involves the condensation of appropriate arylhydrazine derivatives with imidazole precursors.
  • Thioacetylation : The incorporation of thioacetyl groups enhances the biological activity.
  • Piperazine Derivative Formation : The final step involves the reaction with piperazine derivatives to yield the target compound.

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that derivatives similar to ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can inhibit cell growth in cervical (SISO) and bladder (RT-112) cancer cell lines with IC50_{50} values ranging from 2.38 to 3.77 μM .

Antimicrobial Activity

The imidazole and triazole rings present in this compound have been associated with antimicrobial properties:

  • Compounds derived from similar structures have shown efficacy against various bacterial strains compared to standard antibiotics .

The biological activity of ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is attributed to several mechanisms:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as EPH-B3 and FGF-R1 .
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic potential of various triazole derivatives against human cancer cell lines using a crystal violet assay. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity .

CompoundCell LineIC50_{50} (μM)Mechanism
Compound ASISO3.0Apoptosis Induction
Compound BRT-1122.5Kinase Inhibition

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against pathogenic bacteria:

  • The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics like chloramphenicol .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound shares core motifs with several synthesized analogs (Table 1):

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound Imidazo-triazole + piperazine p-Tolyl, thioether-acetyl N/A N/A -
5-(((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-3-(p-tolyl)isoxazole (6c) Isoxazole + piperazine p-Tolyl, dichlorophenyl 98–100 52
Tert-butyl 4-(2-(((3-(p-tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6f) Isoxazole + piperazine p-Tolyl, tert-butyl carboxylate 141–143 60
Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate Imidazo-pyrazole Cyano, trimethylsilyl 13 84

Key Observations :

  • Thioether linkers (common in 6c, 6f, and the target) contribute to metabolic stability compared to oxygen ethers .
  • Piperazine-carboxylate esters (target and 6f) improve aqueous solubility relative to non-esterified analogs .
Cross-Reactivity and Selectivity

As per , the compound’s imidazo-triazole core may cause cross-reactivity in immunoassays designed for triazole-based drugs (e.g., antifungals). However, the piperazine-carboxylate group could reduce off-target binding, enhancing selectivity .

Analytical and Computational Comparisons

  • Characterization Methods : NMR and LCMS (used for 6c–6f in ) are standard for verifying the target’s structure. Discrepancies in δ values (e.g., piperazine protons at 3.5–4.0 ppm) may arise from electronic effects of the thioacetyl group .
  • ADME Predictions : The target’s logP (estimated >3 due to p-tolyl and thioether) suggests moderate bioavailability, comparable to 6c (logP ~2.8) but lower than 6f (logP ~4.1) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis involves multi-step reactions, including cyclization of thiadiazole intermediates and coupling with piperazine derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of bases like triethylamine to deprotonate thiol groups during acetyl-thioether bond formation .
  • Temperature control : Maintain 60–80°C to prevent side reactions in cyclization steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., piperazine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 491.56 for C22_{22}H29_{29}N5_5O5_5S) .
  • X-ray crystallography : Resolves bond angles and stereochemistry in crystalline forms .

Q. What initial biological screening strategies are recommended?

Methodological Answer: Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
  • Anti-inflammatory activity : Measure NLRP3 inflammasome inhibition via IL-1β ELISA in macrophages .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays .

Q. How is purity assessed, and what analytical methods are critical?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • TLC : Monitor reaction progress (silica gel plates, visualizing agents: iodine or UV) .
  • Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .

Q. What strategies improve solubility for in vitro studies?

Methodological Answer:

  • Solvent systems : Use DMSO for stock solutions (≤10% v/v in cell culture media) .
  • Prodrug modification : Introduce phosphate groups at the hydroxyl moiety to enhance aqueous solubility .
  • Cosolvents : Combine with PEG-400 or cyclodextrins for pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance biological activity?

Methodological Answer:

  • Functional group substitutions : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF3_3) to improve target binding .
  • Heterocycle optimization : Substitute the triazole ring with imidazole to modulate kinase selectivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with NLRP3 (e.g., hydrogen bonding with Arg258) .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Dose-response reevaluation : Test overlapping concentration ranges (e.g., 0.1–50 μM) to identify biphasic effects .
  • Off-target profiling : Screen against a panel of 50+ kinases/proteases to rule out nonspecific binding .
  • Species-specific assays : Compare human vs. murine macrophage responses to NLRP3 inhibition .

Q. What methodologies assess compound stability under physiological conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
  • pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How to identify biological targets and mechanistic pathways?

Methodological Answer:

  • Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down binding proteins in cell lysates .
  • CRISPR-Cas9 screens : Knock out candidate genes (e.g., NLRP3) to validate target necessity .
  • Transcriptomics : RNA-seq of treated cells to map downstream pathway activation (e.g., NF-κB) .

Q. What computational approaches predict pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : SwissADME estimates logP (2.1), GI absorption (High), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to predict half-life .
  • QSAR models : Train on triazole derivatives to forecast BBB permeability (e.g., polar surface area <90 Ų) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.